molecular formula C11H11N3OS B1485838 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol CAS No. 2098043-49-1

1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol

Cat. No.: B1485838
CAS No.: 2098043-49-1
M. Wt: 233.29 g/mol
InChI Key: YTKNRLBGEKRROQ-UHFFFAOYSA-N
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Description

1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a thiophene ring attached to a pyrimidinyl group, which is further connected to an azetidin-3-ol moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxaldehyde and 4-chloropyrimidine as starting materials.

  • Reaction Steps: The process involves a multi-step reaction sequence, including:

    • Condensation Reaction: Thiophene-2-carboxaldehyde is condensed with 4-chloropyrimidine to form an intermediate compound.

    • Reduction: The intermediate compound undergoes reduction to form the corresponding alcohol group.

    • Cyclization: The final step involves cyclization to form the azetidin-3-ol ring.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions such as temperature, pressure, and pH is maintained.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the thiophene or pyrimidinyl rings.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

  • Major Products Formed:

    • Oxidation Products: Oxidized derivatives of the compound, which may exhibit different biological activities.

    • Reduction Products: Reduced forms of the compound, which can have altered chemical properties.

    • Substitution Products: Substituted derivatives with different functional groups, potentially leading to new applications.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as a lead molecule in drug discovery, particularly in the development of new therapeutic agents.

  • Material Science: Its unique structure makes it suitable for use in the synthesis of advanced materials, such as polymers and coatings.

  • Industrial Processes: The compound can be used as an intermediate in the production of various chemicals and pharmaceuticals.

Mechanism of Action

  • Molecular Targets and Pathways: The exact mechanism of action of 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.

  • Pathways Involved: The compound may be involved in signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Thiopropamine: A related compound with a similar thiophene structure.

  • 2-(3-Cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetate: Another thiophene derivative with potential biological activity.

  • Uniqueness: 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol stands out due to its unique combination of thiophene and pyrimidinyl groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives.

  • This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully understand its mechanism of action and to explore its full potential in medicinal chemistry and other industries.

    Properties

    IUPAC Name

    1-(6-thiophen-2-ylpyrimidin-4-yl)azetidin-3-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11N3OS/c15-8-5-14(6-8)11-4-9(12-7-13-11)10-2-1-3-16-10/h1-4,7-8,15H,5-6H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YTKNRLBGEKRROQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(CN1C2=NC=NC(=C2)C3=CC=CS3)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11N3OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    233.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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